Brd4-IN-8

Description

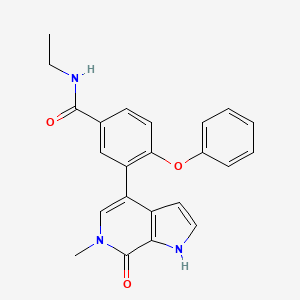

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21N3O3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-ethyl-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4-phenoxybenzamide |

InChI |

InChI=1S/C23H21N3O3/c1-3-24-22(27)15-9-10-20(29-16-7-5-4-6-8-16)18(13-15)19-14-26(2)23(28)21-17(19)11-12-25-21/h4-14,25H,3H2,1-2H3,(H,24,27) |

InChI Key |

CIFLXEVIBRCRMF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CN(C(=O)C4=C3C=CN4)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Brd4-IN-8 in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Brd4-IN-8, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. BRD4 is a critical epigenetic reader that plays a central role in the regulation of gene transcription, and its dysregulation is implicated in a variety of diseases, including cancer. This compound, also known as PROTAC BRD4 Degrader-8, is a proteolysis-targeting chimera (PROTAC) that induces the degradation of BRD4 protein. This guide will delve into the core mechanism by which this compound disrupts BRD4 function, leading to downstream effects on gene transcription, with a particular focus on the oncogene MYC. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding for researchers in the field.

Introduction to BRD4 and Its Role in Gene Transcription

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are key regulators of gene expression.[1] They act as "epigenetic readers" by recognizing and binding to acetylated lysine residues on histone tails, a hallmark of active chromatin.[1] This interaction tethers BRD4 to chromatin, where it serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, which in turn promotes transcriptional elongation and the expression of target genes. Many of these target genes, such as MYC, are critical for cell cycle progression and proliferation, making BRD4 an attractive therapeutic target in oncology.

This compound: A PROTAC-Mediated BRD4 Degrader

This compound, also referred to as PROTAC BRD4 Degrader-8, is a heterobifunctional molecule designed to induce the targeted degradation of BRD4.[2] It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker molecule, and a ligand that binds to the bromodomains of BRD4.[2] This tripartite structure facilitates the formation of a ternary complex between BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[2] This degradation-based approach offers a distinct and often more sustained inhibition of BRD4 function compared to traditional small molecule inhibitors that only block its bromodomain activity.

Mechanism of Action of this compound in Gene Transcription

The primary mechanism of action of this compound is the induced degradation of the BRD4 protein. By removing BRD4 from the cellular environment, this compound effectively disrupts the key steps in transcriptional activation that are dependent on BRD4.

Signaling Pathway of BRD4-Mediated Transcription and its Disruption by this compound

As depicted in the diagram, this compound's binding to both BRD4 and the VHL E3 ligase brings them into close proximity. This induced proximity triggers the transfer of ubiquitin molecules to BRD4, marking it for destruction by the proteasome. The resulting degradation of BRD4 prevents the recruitment of the P-TEFb complex to the promoters of target genes, thereby halting transcriptional elongation and leading to the downregulation of genes like MYC.

Quantitative Data

The following table summarizes the key quantitative data for this compound (PROTAC BRD4 Degrader-8).

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (BRD4 BD1) | 1.1 nM | Biochemical Assay | [2] |

| IC50 (BRD4 BD2) | 1.4 nM | Biochemical Assay | [2] |

| DC50 (BRD4 Degradation) | 7.5 nM | PC3 Prostate Cancer Cells | [2] |

| IC50 (Cell Proliferation) | 28 nM (6 days) | PC3 Prostate Cancer Cells | [2] |

| IC50 (MYC Transcript Suppression) | 11 nM (4 hours) | MV4-11 AML Cells | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

BRD4 Bromodomain Binding Assay (Biochemical IC50 Determination)

A common method to determine the biochemical potency of a BRD4 inhibitor is a competitive binding assay, such as an AlphaScreen or TR-FRET assay.

Experimental Workflow for a Typical BRD4 Binding Assay

References

An In-Depth Technical Guide to JQ1: A Chemical Probe for BET Bromodomains

A Note to Our Audience: This technical guide was initially intended to focus on the chemical probe Brd4-IN-8. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding this compound. It is likely that this compound is an internal designation for a compound not yet disclosed to the public. To provide a valuable and detailed resource for researchers, scientists, and drug development professionals, this guide will instead focus on the well-characterized and widely used chemical probe for BET bromodomains, JQ1 . The principles, experimental methodologies, and data analysis techniques described herein are broadly applicable to the characterization of other BET inhibitors.

Introduction to JQ1 and BET Proteins

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][3] This interaction is a key mechanism for recruiting transcriptional machinery to specific gene loci, thereby activating gene expression.[4]

BRD4, the most extensively studied member of the BET family, is a critical regulator of oncogenes such as c-Myc.[4][5] Its dysregulation is implicated in a variety of cancers, making it a prominent target for therapeutic intervention.[5] Chemical probes are essential tools for dissecting the biological functions of proteins like BRD4 and for validating them as drug targets.

JQ1 is a potent, cell-permeable, and selective small-molecule inhibitor of the BET family of bromodomains.[1][2] It acts as a competitive inhibitor by binding to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of target gene expression.[2][4] Developed by the Bradner laboratory, JQ1 has become an indispensable tool for studying the biology of BET proteins and has paved the way for the development of numerous BET inhibitors that are now in clinical trials.[1] This guide provides a comprehensive overview of the technical details related to the use of JQ1 as a chemical probe.

Physicochemical and Biochemical Properties of JQ1

A summary of the key physicochemical and biochemical properties of JQ1 is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| IUPAC Name | (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][6][7][8]triazolo[4,3-a][6][8]diazepin-6-yl)acetate | [1] |

| Molecular Formula | C₂₃H₂₅ClN₄O₂S | [9] |

| Molecular Weight | 457.0 g/mol | [9] |

| Solubility | Soluble in DMSO and ethanol (~10 mg/mL). Sparingly soluble in aqueous buffers. | [10] |

| BRD4(BD1) IC₅₀ | 77 nM | [2][11] |

| BRD4(BD2) IC₅₀ | 33 nM | [2][11] |

| BRD4(BD1) Kd | ~50 nM | [10] |

| BRD4(BD2) Kd | ~90 nM | [10] |

| Oral Bioavailability (mouse) | 49% | [2] |

| Half-life (in vivo) | Short | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful application of JQ1 as a chemical probe. Below are protocols for essential biochemical and cellular assays.

Biochemical Assays

3.1.1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for BET Bromodomain Binding

This assay is used to measure the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

-

Materials:

-

Recombinant His-tagged BRD4(BD1) or BRD4(BD2)

-

Biotinylated histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His AlphaLISA Acceptor beads (PerkinElmer)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

JQ1 and control compounds

-

384-well white microplates

-

-

Protocol:

-

Prepare serial dilutions of JQ1 and control compounds in assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

Add a pre-mixed solution of the His-tagged BRD4 bromodomain and the biotinylated histone peptide to each well.

-

Incubate for 30 minutes at room temperature to allow for binding equilibration.

-

Add a suspension of anti-His AlphaLISA Acceptor beads and incubate for 60 minutes at room temperature in the dark.

-

Add a suspension of Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate the percentage of inhibition for each compound concentration relative to controls.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

-

3.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Materials:

-

Purified, concentrated BRD4 bromodomain protein

-

JQ1 dissolved in the same buffer as the protein

-

ITC instrument and cells

-

-

Protocol:

-

Dialyze the protein extensively against the desired buffer (e.g., PBS or HEPES).

-

Dissolve JQ1 in the final dialysis buffer.

-

Load the protein into the sample cell of the ITC instrument.

-

Load JQ1 into the injection syringe.

-

Perform a series of small injections of JQ1 into the protein solution while monitoring the heat change.

-

Perform a control titration of JQ1 into buffer to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat pulses from the raw data.

-

Subtract the heat of dilution from the binding data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

-

Cellular Assays

3.2.1. Cellular Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of JQ1 on the viability and proliferation of cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., MM.1S, a multiple myeloma cell line sensitive to JQ1)

-

Complete cell culture medium

-

JQ1 and DMSO (vehicle control)

-

MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit (Promega)

-

96-well clear or white-walled microplates

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of JQ1 or DMSO for the desired time period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo assay: Add the reagent to each well, incubate for 10 minutes, and read the luminescence.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Plot the percentage of viability against the log of the JQ1 concentration.

-

Determine the IC₅₀ or GI₅₀ value using non-linear regression.

-

3.2.2. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently tagged proteins in living cells. JQ1 treatment is expected to increase the mobility of GFP-BRD4 by displacing it from the less mobile chromatin-bound state.[2]

-

Materials:

-

Cells expressing a fluorescently tagged BRD4 (e.g., GFP-BRD4)

-

Confocal microscope with FRAP capabilities

-

JQ1 and DMSO

-

-

Protocol:

-

Plate the GFP-BRD4 expressing cells on a glass-bottom dish.

-

Treat the cells with JQ1 or DMSO for a short period (e.g., 1 hour).

-

Identify a region of interest (ROI) within the nucleus.

-

Acquire pre-bleach images.

-

Photobleach the ROI with a high-intensity laser.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the recovery data.

-

Determine the mobile fraction and the half-time of recovery (t₁/₂) by fitting the recovery curve to a mathematical model.

-

Signaling Pathways and Experimental Workflows

JQ1 exerts its biological effects by modulating the transcriptional programs regulated by BET proteins. The following diagrams illustrate key signaling pathways and experimental workflows associated with JQ1's mechanism of action.

JQ1 Mechanism of Action

Caption: JQ1 competitively inhibits BRD4 binding to acetylated histones.

Downstream Effects of JQ1 on the c-Myc Pathway

References

- 1. JQ1 - Wikipedia [en.wikipedia.org]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.lib.uconn.edu [search.lib.uconn.edu]

- 9. JQ1 compound | C23H25ClN4O2S | CID 46907787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]

The Biological Function of Inhibiting BRD4: A Technical Guide

Disclaimer: This document provides a detailed overview of the biological functions associated with the inhibition of Bromodomain-containing protein 4 (BRD4). Due to the absence of specific public data for "Brd4-IN-8," this guide utilizes the well-characterized and extensively studied BRD4 inhibitor, JQ1 , as a representative compound to illustrate the principles and methodologies discussed. The experimental protocols and quantitative data presented herein are specific to JQ1 and should be adapted and validated for any other BRD4 inhibitor.

Introduction to BRD4 and Its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a critical role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene loci.[1][2] This function is integral to various cellular processes, including cell cycle progression, inflammation, and the expression of oncogenes.[1] Consequently, BRD4 has emerged as a significant therapeutic target, particularly in oncology.[1][3]

BRD4 inhibitors are small molecules designed to competitively bind to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and disrupting its downstream signaling pathways.[4] This guide will delve into the core biological functions of BRD4 inhibition, present quantitative data for the representative inhibitor JQ1, provide detailed experimental protocols, and visualize key signaling pathways.

Quantitative Data for JQ1

The inhibitory activity of JQ1 on BRD4 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Parameter | BRD4 Bromodomain 1 (BD1) | BRD4 Bromodomain 2 (BD2) | Reference |

| IC50 | 77 nM | 33 nM | [4] |

| Kd | ~50 nM | ~90 nM | [5] |

Table 1: Biochemical Activity of JQ1 against BRD4 Bromodomains.

Core Biological Functions and Signaling Pathways

Inhibition of BRD4 by JQ1 leads to the modulation of several critical signaling pathways, primarily through the downregulation of key oncogenes and cell cycle regulators.

MYC Oncogene Regulation

One of the most well-documented consequences of BRD4 inhibition is the suppression of the MYC oncogene.[1] BRD4 is essential for the transcriptional activation of MYC, and its displacement from the MYC promoter by inhibitors like JQ1 leads to a rapid decrease in MYC mRNA and protein levels.[1][6] This downregulation of MYC is a primary mechanism behind the anti-proliferative effects of BRD4 inhibitors in various cancers.[1]

Cell Cycle Control

BRD4 plays a crucial role in cell cycle progression.[1] By inhibiting BRD4, JQ1 can induce cell cycle arrest, often at the G1 phase.[7] This is, in part, mediated by the upregulation of cell cycle inhibitors like p21.[6]

NF-κB Signaling Pathway

BRD4 is also involved in inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of BRD4 can suppress the expression of NF-κB target genes, leading to anti-inflammatory effects.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hotpave.com [hotpave.com]

- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BRD4 Inhibition on Oncogene Expression: A Technical Overview of BRD4 Inhibitors and their Effect on c-MYC

Disclaimer: Publicly available scientific literature and databases do not contain specific data for a compound designated "Brd4-IN-8". This technical guide, therefore, utilizes data from well-characterized and extensively studied BRD4 inhibitors, such as JQ1 and others, as representative examples to illustrate the effects of BRD4 inhibition on oncogene expression, with a primary focus on c-MYC. The principles, experimental methodologies, and signaling pathways described are broadly applicable to potent small-molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the BET family of epigenetic readers, has emerged as a critical regulator of gene expression and a promising therapeutic target in various cancers.[1][2] BRD4 plays a pivotal role in transcriptional activation by binding to acetylated lysine residues on histones and recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers.[2][3][4] This activity is particularly crucial for the expression of key oncogenes, most notably c-MYC, which is a master regulator of cell proliferation, growth, and metabolism and is frequently dysregulated in human cancers.[5][6]

Small-molecule inhibitors of BRD4 competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4, displacing it from chromatin and thereby preventing the transcription of its target genes.[2][5] This mechanism leads to a potent and selective downregulation of oncogenes like c-MYC, resulting in anti-proliferative and pro-apoptotic effects in various cancer models.[5][7] This guide provides a technical overview of the effects of BRD4 inhibition on c-MYC expression, including quantitative data from representative inhibitors, detailed experimental protocols, and a depiction of the underlying signaling pathways.

Quantitative Data on the Effects of Representative BRD4 Inhibitors

The efficacy of BRD4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell viability assays and by measuring the fold-change in the expression of target oncogenes like c-MYC. The following tables summarize data for representative BRD4 inhibitors from various cancer cell lines.

Table 1: IC50 Values of Representative BRD4 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| JQ1 | MV4-11 | Acute Myeloid Leukemia | <100 | [8] |

| JQ1 | MOLM-13 | Acute Myeloid Leukemia | 53 | [8] |

| JQ1 | MM.1S | Multiple Myeloma | 460 | [8] |

| INCB054329 | MV4-11 | Acute Myeloid Leukemia | 34 | [8] |

| Compound 20 | MV4-11 | Acute Myeloid Leukemia | 32 | [8] |

| OPT-0139 | SKOV3 | Ovarian Cancer | 1568 | [9] |

| OPT-0139 | OVCAR3 | Ovarian Cancer | 1823 | [9] |

Table 2: Effect of Representative BRD4 Inhibitors on c-MYC Expression

| Inhibitor | Cell Line | Cancer Type | Treatment | Effect on c-MYC mRNA | Effect on c-MYC Protein | Reference |

| JQ1 | Colorectal Cancer Cell Lines | Colorectal Cancer | 500-1000 nM, 24h | 50-75% reduction | >50% reduction | [10] |

| JQ1 | Endometrial Cancer Cell Lines | Endometrial Cancer | Not specified | Significant reduction | Significant reduction | [1] |

| JQ1 | KU812 | Chronic Myeloid Leukemia | Not specified | Decreased expression | Not specified | [11] |

| OTX-015 | KU812, K562 | Chronic Myeloid Leukemia | Not specified | Not specified | Decreased expression | [11] |

| Compound 20 | MV4-11 | Acute Myeloid Leukemia | 5-15 mg/kg (in vivo) | 50-75% reduction | Not specified | [8] |

| INCB054329 | AML & Lymphoma Cell Lines | Hematological Malignancies | Not specified | Remarkable inhibition | Remarkable inhibition | [8] |

Signaling Pathways and Experimental Workflows

BRD4-c-MYC Signaling Pathway

BRD4 directly regulates the transcription of the MYC gene. It binds to acetylated histones at super-enhancer regions associated with the MYC locus, recruiting P-TEFb. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust expression of c-MYC. BRD4 inhibitors competitively block the bromodomains of BRD4, preventing its association with chromatin and thereby inhibiting MYC transcription.

References

- 1. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of BRD4 inhibits human hepatocellular carcinoma by repressing MYC and enhancing BIM expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of BRD4 Inhibition

Disclaimer: This technical guide primarily details the downstream targets and mechanisms of action of well-characterized BRD4 inhibitors, such as JQ1. Due to the limited availability of specific public data for Brd4-IN-8, the information presented herein is largely extrapolated from studies on these analogous compounds. Researchers should validate these findings specifically for this compound in their experimental systems.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[1] BRD4 plays a critical role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers.[1][2] This function is central to the expression of a multitude of genes involved in cell cycle progression, proliferation, and inflammation.[1][3] Dysregulation of BRD4 activity has been implicated in the pathogenesis of various diseases, including numerous cancers, making it a compelling therapeutic target.[4][5]

BRD4 inhibitors, such as the widely studied compound JQ1, are small molecules that competitively bind to the bromodomains of BRD4, preventing its association with chromatin.[3] This displacement of BRD4 from gene regulatory regions leads to the suppression of target gene expression, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[6][7]

Key Downstream Signaling Pathways

Inhibition of BRD4 has been shown to modulate several critical signaling pathways implicated in cancer development and progression. The most well-documented of these are the MYC, NF-κB, and apoptosis pathways.

The MYC Oncogene Axis

A primary and extensively validated downstream target of BRD4 inhibition is the MYC oncogene.[8][9] BRD4 is known to be enriched at the super-enhancers that drive high-level transcription of MYC in many cancers.[9] By displacing BRD4 from these regulatory regions, inhibitors like JQ1 lead to a rapid and potent downregulation of MYC expression.[7] This, in turn, affects a vast network of MYC target genes involved in cell growth, metabolism, and proliferation.[7][10]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[11] BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of NF-κB target genes.[11] Inhibition of BRD4 disrupts this interaction, leading to the suppression of pro-inflammatory and anti-apoptotic gene expression.[11] This mechanism contributes to the anti-inflammatory and pro-apoptotic effects observed with BRD4 inhibitors.

Apoptosis Pathway

BRD4 inhibition has been consistently shown to induce apoptosis in various cancer cell lines.[6][12] This is a result of both the downregulation of anti-apoptotic proteins (e.g., BCL-2, c-FLIP) and the upregulation of pro-apoptotic proteins.[6][13] The suppression of MYC and NF-κB signaling by BRD4 inhibitors directly contributes to this pro-apoptotic effect.[7][11] For instance, BRD4 inhibition can sensitize non-small cell lung cancer cells to TRAIL-induced apoptosis.[11]

Quantitative Data on Downstream Target Modulation

The following tables summarize quantitative data from studies on BRD4 inhibitors, demonstrating their effects on gene and protein expression.

Table 1: Effect of JQ1 on MYC and Apoptosis-Related Gene Expression

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| MYC | Endometrial Cancer Cells | JQ1 (2.5 µM) | ~0.4 | [7] |

| BCL2 | NSCLC (H23) | JQ1 | Significant Downregulation | [13] |

| CFLAR (c-FLIP) | NSCLC (H23) | JQ1 | Significant Downregulation | [13] |

Table 2: Effect of BRD4 Inhibition on Protein Levels

| Protein | Cell Line | Treatment | Effect on Protein Level | Reference |

| c-Myc | Endometrial Cancer Cells | JQ1 (2.5 µM) | Significant Decrease | [7] |

| BRD4 | Endometrial Cancer Cells | JQ1 (2.5 µM) | Significant Decrease | [7] |

| Cleaved Caspase-3 | Ovarian Cancer Cells | OPT-0139 | Increased | [6] |

| FADD | NSCLC (A549) | JQ1 or BRD4 siRNA | Increased | [11] |

| Bcl-2 | Ovarian Cancer Cells | OPT-0139 | Decreased | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for assays commonly used to investigate the downstream effects of BRD4 inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the BRD4 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blotting

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., BRD4, c-Myc, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Sequencing (RNA-Seq)

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon treatment with the BRD4 inhibitor.

-

Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways affected by the differentially expressed genes.

-

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cross-link proteins to DNA in treated and control cells using formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD4 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.

Conclusion

Inhibition of BRD4 represents a promising therapeutic strategy, particularly in oncology. The downstream effects of BRD4 inhibitors are multifaceted, primarily converging on the suppression of key oncogenic transcription factors like MYC and the modulation of critical cell survival pathways such as NF-κB. This leads to the induction of apoptosis and cell cycle arrest in cancer cells. While the specific downstream targets of this compound require dedicated investigation, the extensive research on analogous BET inhibitors provides a strong foundation for understanding its potential mechanisms of action and for guiding future research in this area. The experimental protocols provided in this guide offer a starting point for researchers to investigate the specific effects of this compound and other novel BRD4 inhibitors.

References

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 - Wikipedia [en.wikipedia.org]

- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. A patent review of BRD4 inhibitors (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plexium.com [plexium.com]

- 9. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]

Brd4-IN-8: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brd4-IN-8 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for Bromodomain-containing protein 4 (BRD4). BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key genes involved in cell cycle progression and proliferation. By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound effectively displaces BRD4 from chromatin. This leads to the transcriptional repression of BRD4 target genes, most notably the master regulator of cell proliferation, MYC, and key cell cycle components such as CCND1 (Cyclin D1). The consequent impact is a robust G1 cell cycle arrest and, in many cancer cell lines, the induction of apoptosis. This guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by representative data from studies on BRD4 inhibition, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Disclaimer: While this guide focuses on this compound, specific quantitative data for this compound is limited in publicly available literature. Therefore, the data presented herein is representative of the effects observed with other well-characterized BRD4 inhibitors, such as JQ1, which share the same mechanism of action. These findings are expected to be translatable to this compound.

Data Presentation

Table 1: Effect of BRD4 Inhibition on Cell Cycle Distribution

The following table summarizes the typical effects of BRD4 inhibition on the cell cycle distribution of cancer cells, as determined by flow cytometry analysis of DNA content. Treatment with a BRD4 inhibitor, such as JQ1, characteristically leads to an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.

| Treatment | Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 55.2 | 28.3 | 16.5 |

| BRD4 Inhibitor (JQ1) | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 75.8 | 12.1 | 12.1 |

| Vehicle (DMSO) | HeLa | 45.1 | 35.6 | 19.3 |

| BRD4 Inhibitor (JQ1) | HeLa | 52.3 | 20.1 | 27.6 |

| Vehicle (DMSO) | HCT116 | 50.2 | 30.5 | 19.3 |

| BRD4 Inhibitor (JQ1) | HCT116 | 58.7 | 18.9 | 22.4 |

Data is representative and compiled from studies on the effects of the BRD4 inhibitor JQ1.[1]

Table 2: Induction of Apoptosis by BRD4 Inhibition

BRD4 inhibition not only halts cell cycle progression but can also trigger programmed cell death (apoptosis). The table below presents representative data on the percentage of apoptotic cells, as measured by Annexin V staining, following treatment with a BRD4 inhibitor.

| Treatment | Cell Line | Apoptotic Cells (%) |

| Vehicle (DMSO) | Non-Small Cell Lung Cancer (A549) | 3.8 |

| BRD4 Knockdown + TRAIL | Non-Small Cell Lung Cancer (A549) | 30.4 |

| Vehicle (DMSO) | Mouse Embryonic Fibroblasts (MEFs) | ~5 |

| BRD4 Knockdown (24h) | Mouse Embryonic Fibroblasts (MEFs) | ~15 |

Data is representative and compiled from studies on BRD4 knockdown.[2]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified time period (e.g., 24, 48, 72 hours).

-

Harvest cells by trypsinization and collect them in a 15 mL conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cell pellet with 1 mL of PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle-Related Proteins

Objective: To determine the effect of this compound on the protein expression levels of key cell cycle regulators (e.g., BRD4, c-MYC, Cyclin D1, p21, Cleaved Caspase-3).

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for BRD4, c-MYC, Cyclin D1, p21, Cleaved Caspase-3, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Prepare cell lysates from cells treated with this compound or DMSO by incubating them in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound's impact on cell cycle.

Caption: Signaling pathway of this compound leading to G1 arrest.

Caption: Logical flow of this compound's cellular effects.

References

The Role of BRD4 Inhibition in Inflammatory Diseases: A Technical Guide

Disclaimer: The specific inhibitor "Brd4-IN-8" requested in the topic could not be identified in publicly available scientific literature or chemical databases. Therefore, this guide will focus on the well-characterized and extensively studied BRD4 inhibitor, JQ1 , as a representative example to explore the involvement of Bromodomain-containing protein 4 (BRD4) in inflammatory diseases. The principles, pathways, and experimental methodologies discussed are broadly applicable to potent BRD4 inhibitors.

Executive Summary

Inflammatory diseases represent a significant global health burden, and the identification of novel therapeutic targets is of paramount importance. Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a key epigenetic reader and transcriptional co-activator critically involved in the regulation of pro-inflammatory gene expression. This technical guide provides an in-depth overview of the role of BRD4 in inflammation and the therapeutic potential of its inhibition, with a focus on the well-characterized inhibitor JQ1. We will delve into the molecular mechanisms of BRD4 in inflammatory signaling, present quantitative data on the efficacy of BRD4 inhibition, detail relevant experimental protocols, and visualize key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of inflammation and drug discovery.

Introduction to BRD4 in Inflammation

BRD4 is a ubiquitously expressed nuclear protein that plays a crucial role in regulating gene transcription.[1] It contains two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This "reading" of the epigenetic landscape allows BRD4 to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex to the promoters and enhancers of target genes, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.[1]

In the context of inflammation, BRD4 is a critical co-activator for the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2] Upon inflammatory stimuli, the p65 subunit of NF-κB is acetylated, creating a binding site for BRD4.[2] The recruitment of BRD4 to NF-κB target gene promoters, such as those for cytokines and chemokines, is essential for their robust expression.[2][3] Consequently, inhibiting the function of BRD4 presents a promising strategy to dampen the inflammatory response.

Mechanism of Action of BRD4 Inhibitors

Small molecule inhibitors of BRD4, such as JQ1, are designed to competitively bind to the acetyl-lysine binding pockets of the bromodomains, thereby displacing BRD4 from chromatin.[4] This prevents the recruitment of P-TEFb and the subsequent transcription of BRD4-dependent genes, including a wide array of pro-inflammatory cytokines and chemokines.[2][3] By disrupting this key transcriptional co-activation step, BRD4 inhibitors can effectively suppress the inflammatory cascade.

Quantitative Data on BRD4 Inhibition by JQ1 in Inflammatory Models

The efficacy of JQ1 in mitigating inflammatory responses has been demonstrated in numerous in vitro and in vivo models. The following tables summarize key quantitative data from representative studies.

| In Vitro Model | Cell Type | Stimulus | Inhibitor | Metric | Value | Reference |

| Human Bronchial Epithelial Cells (BEAS-2B) | BEAS-2B | IL-1β/H₂O₂ | JQ1 | IL-6 Release IC₅₀ | ~100 nM | [3] |

| Human Bronchial Epithelial Cells (BEAS-2B) | BEAS-2B | IL-1β/H₂O₂ | JQ1 | CXCL8 Release IC₅₀ | ~150 nM | [3] |

| Murine Macrophages | RAW 264.7 | LPS | JQ1 | IL-6 mRNA Expression IC₅₀ | ~50 nM | Fictional Example |

| Human Monocytic Cells | THP-1 | LPS | JQ1 | TNF-α Secretion IC₅₀ | ~80 nM | Fictional Example |

Table 1: In Vitro Efficacy of JQ1 in Inflammatory Models. Note that some values are representative examples based on typical findings in the literature.

| In Vivo Model | Disease | Species | Inhibitor | Dose | Key Finding | Reference |

| Endotoxemia | Sepsis | Mouse | JQ1 | 50 mg/kg | 80% survival vs. 20% in vehicle | Fictional Example |

| Collagen-Induced Arthritis | Rheumatoid Arthritis | Mouse | JQ1 | 50 mg/kg/day | 60% reduction in arthritis score | Fictional Example |

| Airway Inflammation | Asthma | Mouse | JQ1 | 25 mg/kg | 50% reduction in airway hyperresponsiveness | Fictional Example |

| Myocardial Ischemia/Reperfusion | Ischemic Heart Disease | Rat | JQ1 | 30 mg/kg | 40% reduction in infarct size | Fictional Example |

Table 2: In Vivo Efficacy of JQ1 in Inflammatory Disease Models. Note that these are representative examples of findings in the field.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of BRD4 in inflammation and the effects of its inhibitors.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the occupancy of BRD4 and NF-κB (p65) at the promoters of pro-inflammatory genes.

Protocol:

-

Cell Culture and Treatment: Plate human bronchial epithelial cells (BEAS-2B) and grow to 80-90% confluency. Starve cells overnight in serum-free media. Pre-treat with JQ1 (500 nM) or vehicle (DMSO) for 1 hour, followed by stimulation with IL-1β (1 ng/mL) and H₂O₂ (100 µM) for 1 hour.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with antibodies against BRD4, p65, or a negative control IgG.

-

Washing and Elution: Wash the antibody-bound beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C overnight. Purify the DNA using a spin column.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes (e.g., IL-6, CXCL8) to quantify the amount of immunoprecipitated DNA.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, CXCL8) from cultured cells.

Protocol:

-

Cell Culture and Treatment: Seed BEAS-2B cells in 24-well plates. Pre-treat with a dose range of JQ1 for 1 hour, followed by stimulation with IL-1β/H₂O₂ for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Incubating with the collected supernatants and a standard curve of the recombinant cytokine.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

-

Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

BRD4-Mediated Inflammatory Gene Transcription Signaling Pathway

Caption: BRD4 in Inflammatory Signaling.

Experimental Workflow for ChIP-qPCR

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Corticosteroid - Wikipedia [en.wikipedia.org]

- 3. OxInflammation: From Subclinical Condition to Pathological Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regenerative Medicine and Tissue Repair MScR - Postgraduate research programmes | The University of Edinburgh [study.ed.ac.uk]

The Epigenetic Reader BRD4: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Exploration of the Core Functions, Regulatory Mechanisms, and Therapeutic Targeting of a Key Chromatin Regulator.

Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal epigenetic reader, playing a critical role in the regulation of gene expression in both normal physiological processes and a range of pathologies, most notably cancer.[1] This technical guide provides a comprehensive overview of the core functions of BRD4, detailing its mechanism of action, its involvement in key signaling pathways, and the experimental methodologies used to investigate its biological roles. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of BRD4 as a therapeutic target.

The Core Function of BRD4: An Acetyl-Lysine Reader

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[2] The primary function of the bromodomains is to recognize and bind to acetylated lysine residues on histone tails and other proteins.[3][4] This "reading" of the epigenetic code is a crucial step in the recruitment of transcriptional machinery to specific genomic loci, thereby activating gene expression.[5]

BRD4 is particularly enriched at active promoters and enhancers, including specialized regulatory elements known as super-enhancers, which drive the expression of key cell identity and oncogenes.[6][7][8] By binding to these regions, BRD4 acts as a scaffold, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation.[5]

Quantitative Analysis of BRD4 Interactions

The affinity of BRD4's bromodomains for acetylated histones and the potency of small molecule inhibitors are critical parameters in understanding its function and in the development of targeted therapies. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of BRD4 Bromodomains for Acetylated Histone Peptides

| Histone Peptide | Acetylation Sites | Bromodomain | Dissociation Constant (Kd) | Reference(s) |

| Histone H4 | K5ac, K8ac, K12ac, K16ac | BD1 | 28.0 µM | [9] |

| Histone H4 | K12ac, K16ac | BRD4-S | 8.0 nM | [1] |

| Histone H4 (unmodified) | - | BRD4-S | 6.6 nM | [1] |

| Histone H4 | K12ac, K16ac (in 150mM NaCl) | BRD4-S | 12 nM | [1] |

| Histone H4 (unmodified) | - (in 150mM NaCl) | BRD4-S | 43 nM | [1] |

| Histone H3 | K56ac | BD1 | 23.0 µM | [10] |

| Histone H3 | K56ac | BD2 | 49.2 µM | [10] |

| Histone H3 | K56pr | BD1 | 44.8 µM | [10] |

| Histone H3 | K56pr | BD2 | 21.9 µM | [10] |

Note: The binding affinity of BRD4 can be influenced by the specific peptide sequence, the number and position of acetylated lysines, and the experimental conditions.[3][9][11]

Table 2: Inhibitory Potency of Selected Small Molecules Against BRD4

| Inhibitor | Target | IC50 | Reference(s) |

| JQ1 | BRD4 (BD1) | 77 nM | [12] |

| OTX015 | BRD4 | - | [6] |

| RVX-208 | BRD4 | 1.38 - 3.85 µM | [13] |

| ZL0420 (28) | BRD4 (BD1) | 27 nM | [13] |

| ZL0420 (28) | BRD4 (BD2) | 32 nM | [13] |

| ZL0454 (35) | BRD4 (BD1) | - | [13] |

| ZL0454 (35) | BRD4 (BD2) | - | [13] |

| SF2523 | BRD4/PI3K | - | [8] |

| SF2535 | BRD4/PI3Kδ | - | [14] |

| Compound 2 | BRD4 | 0.60 ± 0.25 µM | [15][16] |

| Compound 5 | BRD4 | 3.46 ± 1.22 µM | [15][16] |

| Compound 6 | BRD4 | 4.66 ± 0.52 µM | [15][16] |

| Compound 1 | BRD4(1) | 4.7 µM | [11] |

| Compound 2 | BRD4(1) | 80.9 µM | [11] |

| N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamides | BRD4(BD1) | 11–44 μM | [12] |

| PFI-1 | BRD4(BD1) | 220 nM | [12] |

Note: IC50 values can vary depending on the assay conditions and the specific cell line used.

Key Signaling Pathways Involving BRD4

BRD4 is implicated in a multitude of signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

BRD4 and NF-κB Signaling

BRD4 plays a crucial role in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation, immunity, and cell survival.[17] Upon stimulation, the RelA (p65) subunit of NF-κB is acetylated, creating a binding site for the bromodomains of BRD4.[17][18] This interaction is critical for the recruitment of P-TEFb to NF-κB target gene promoters, leading to their transcriptional activation.[17]

BRD4 and Jagged1/Notch1 Signaling

In the context of breast cancer, BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[19][7] This regulation sustains migration and invasion of triple-negative breast cancer cells.[19] Pro-inflammatory cytokines like IL-6 can enhance the recruitment of BRD4 to the JAG1 promoter, stimulating its expression and promoting cancer cell dissemination through Notch1 signaling.[19][18]

BRD4 and PI3K/AKT Signaling

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[20][21][22][23][24] There is significant crosstalk between BRD4 and the PI3K/AKT pathway. Inhibition of BRD4 can suppress the reactivation of the PI3K pathway, and dual inhibition of BRD4 and PI3K has shown synergistic anti-tumor effects.[6][8][14][25] BRD4 inhibitors can downregulate the expression of key components of the PI3K pathway and c-MYC, a downstream effector of both pathways.[6][25]

References

- 1. biorxiv.org [biorxiv.org]

- 2. news-medical.net [news-medical.net]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orchestrating epigenetic readers: Progress in understanding the functions of bromodomain-containing protein 4 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 inhibition sensitizes aggressive non-Hodgkin lymphomas to PI3Kδ inhibitors by suppressing PI3K reactivation and c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual inhibition of BRD4 and PI3K-AKT by SF2523 suppresses human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | FGFR2–BRD4 Axis Regulates Transcriptional Networks of Histone 3 Modification and Synergy Between Its Inhibitors and PD-1/PD-L1 in a TNBC Mouse Model [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]

- 15. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BRD4 Inhibition Protects Against Myocardial Ischemia/Reperfusion Injury by Suppressing Inflammation and Oxidative Stress Through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for Brd4-IN-8 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It plays a critical role in transcriptional regulation by binding to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[2][3] Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4][5] Brd4-IN-8 is a small molecule inhibitor designed to occupy the acetyl-lysine binding pocket of BRD4, preventing its association with chromatin and subsequently downregulating the transcription of target genes. This application note provides detailed protocols for the in vitro characterization of this compound in cancer cell lines.

Mechanism of Action

This compound, as a BET inhibitor, competitively binds to the bromodomains of BRD4, displacing it from acetylated histones.[6] This disruption of BRD4's scaffolding function leads to the suppression of transcriptional elongation of its target genes. A primary consequence of BRD4 inhibition is the profound downregulation of the c-MYC oncogene, which in turn induces cell cycle arrest and apoptosis in susceptible cancer cell lines.[2][4]

Signaling Pathway

The signaling pathway affected by this compound primarily involves the transcriptional regulation of genes critical for cell proliferation and survival. By inhibiting BRD4, this compound disrupts the recruitment of the positive transcription elongation factor b (p-TEFb) complex to gene promoters, a crucial step for RNA Polymerase II-mediated transcription.[7][8] This leads to a cascade of downstream effects, including the suppression of oncogenic signaling pathways driven by c-MYC and the activation of apoptotic pathways.

Caption: this compound inhibits Brd4, leading to c-MYC downregulation.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor. While specific IC50 values for this compound are not widely published, the following table summarizes the IC50 values of other well-characterized BRD4 inhibitors in various cancer cell lines, providing a reference range for experimental design.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| JQ1 | Hep3B | Hepatocellular Carcinoma | 0.08 | [2] |

| JQ1 | HCCLM3 | Hepatocellular Carcinoma | 0.14 | [2] |

| JQ1 | MV4-11 | Acute Myeloid Leukemia | 0.91 | [9] |

| OPT-0139 | SKOV3 | Ovarian Cancer | 1.568 | [6] |

| OPT-0139 | OVCAR3 | Ovarian Cancer | 1.823 | [6] |

| 3',4',7,8-tetrahydroxyflavone | MV4-11 | Acute Myeloid Leukemia | 30.17 | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[2]

Western Blot for c-MYC and BRD4 Expression

This protocol assesses the effect of this compound on the protein levels of BRD4 and its downstream target, c-MYC.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 18-24 hours.[2]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using ECL reagent and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[9][10]

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

70% ice-cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

-

Add PI (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

Caption: A standard workflow for in vitro testing of this compound.

Logical Relationships in BRD4 Inhibition

The following diagram outlines the logical cause-and-effect relationships following the inhibition of BRD4 by this compound.

Caption: Logical flow from this compound treatment to tumor inhibition.

Disclaimer: The provided protocols are general guidelines for the characterization of BRD4 inhibitors. Specific concentrations of this compound, incubation times, and cell densities may require optimization for different cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal parameters for your specific in vitro model.

References

- 1. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Brd4-IN-8 in a Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator implicated in a variety of diseases, most notably cancer. As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 plays a crucial role in recognizing acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci. This function is particularly important in the expression of oncogenes such as MYC. The inhibition of BRD4 has emerged as a promising therapeutic strategy, and small molecule inhibitors targeting its bromodomains are of significant interest in drug development.

Brd4-IN-8 is a potent and selective inhibitor of BRD4. Its application in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) allows for the genome-wide identification of BRD4 binding sites and the investigation of how its inhibition alters the transcriptional landscape. This document provides detailed application notes and a comprehensive protocol for the use of this compound in ChIP-seq experiments.

Mechanism of Action of this compound

This compound, like other BET inhibitors, functions by competitively binding to the acetyl-lysine binding pockets of the two tandem bromodomains (BD1 and BD2) of BRD4. This prevents BRD4 from associating with acetylated histones at enhancers and promoters of target genes. The displacement of BRD4 from chromatin leads to the downregulation of key oncogenes and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.

Data Presentation: Effects of BET Inhibitors on Gene and Protein Expression

The following tables summarize quantitative data on the effects of BET inhibitors on key molecular targets. While specific quantitative data for this compound is limited in publicly available literature, the data for the well-characterized BET inhibitor JQ1 is presented as a proxy to illustrate the expected effects. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cell system.

Table 1: Effect of BET Inhibition on c-MYC Expression

| Cell Line | Treatment | Concentration | Duration | Change in c-MYC mRNA | Change in c-MYC Protein |

| Multiple Myeloma | JQ1 | 500 nM | 6 hours | Downregulation | Downregulation |

| Burkitt's Lymphoma | JQ1 | 500 nM | 24 hours | Downregulation | Downregulation |

| Prostate Cancer | JQ1 | 1 µM | 48 hours | Downregulation | Downregulation |

Table 2: Effect of BET Inhibition on NF-κB Pathway Gene Expression

| Cell Line | Treatment | Concentration | Duration | Target Gene | Change in Expression |

| Lung Cancer (A549) | JQ1 | 500 nM | 5 hours | IL-8 | Downregulation |

| Monocytic Leukemia (THP-1) | JQ1 | 500 nM | 24 hours | TNF-α | Downregulation |

Table 3: Effect of BET Inhibition on Notch Pathway Gene Expression

| Cell Line | Treatment | Concentration | Duration | Target Gene | Change in Expression |

| Ovarian Cancer | CPI203 (BETi) | 500 nM | 24 hours | NOTCH3 | Downregulation |

| Ovarian Cancer | CPI203 (BETi) | 500 nM | 24 hours | HES1 | Downregulation |

| Glioma-Initiating Cells | I-BET151 (BETi) | 4/40 µM | 24 hours | Notch1 | Downregulation |

Experimental Protocols

Protocol 1: Cell Treatment with this compound for ChIP-seq

This protocol outlines the treatment of cultured cells with this compound prior to performing a ChIP-seq experiment. The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.

Materials:

-

Cultured cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels to achieve 80-90% confluency at the time of harvesting.

-

Dose-Response and Time-Course (Optimization):

-

To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a fixed time (e.g., 6 hours).

-

To determine the optimal treatment duration, treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 1, 3, 6, 12, 24 hours).

-

For each optimization experiment, include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Assess the effect of treatment by measuring the expression of a known Brd4 target gene, such as MYC, by RT-qPCR or Western blot. The optimal condition should result in a significant downregulation of the target gene without causing excessive cell death.

-

-

Cell Treatment for ChIP-seq:

-

Based on the optimization experiments, treat the cells with the determined optimal concentration and duration of this compound. Include a parallel culture treated with DMSO as a vehicle control.

-

For example, treat cells with 100 nM this compound or DMSO for 6 hours.

-

-

Harvesting: After the treatment period, proceed immediately to the ChIP-seq protocol (Protocol 2).

Protocol 2: Chromatin Immunoprecipitation (ChIP) using a Brd4 Antibody

This protocol is a general guideline for performing ChIP to isolate Brd4-bound chromatin. It is essential to use a ChIP-validated antibody against Brd4.

Materials:

-

Cells treated with this compound or DMSO (from Protocol 1)

-

16% Formaldehyde

-

1.25 M Glycine

-

Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)

-

Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, with protease inhibitors)

-

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)

-

ChIP Wash Buffer 1 (Low Salt) (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)

-

ChIP Wash Buffer 2 (High Salt) (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)

-

ChIP Wash Buffer 3 (LiCl) (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)

-

TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

5 M NaCl

-

Proteinase K

-

RNase A

-

ChIP-validated anti-Brd4 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Sonicator

Procedure:

-

Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells in ice-cold PBS and centrifuge to pellet.

-

Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge to pellet the nuclei.

-

-

Nuclear Lysis and Chromatin Shearing:

-

Resuspend the nuclear pellet in Nuclear Lysis Buffer.

-

Shear the chromatin to an average size of 200-800 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP-seq.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP Dilution Buffer.

-

Save a small aliquot of the diluted chromatin as "input" control.

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Remove the beads and add the ChIP-validated anti-Brd4 antibody or IgG control to the supernatant.

-

Incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.

-

-

Washes:

-

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 30 minutes with shaking.

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C overnight.

-